4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a complex organic compound characterized by its sulfonamide functional group, which is integral to its biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 422.56 g/mol. The compound features a cyclohexyl group substituted with a sulfonylamino moiety, making it structurally unique among sulfonamides. Its melting point ranges from 170 to 173 ºC, indicating solid-state stability at room temperature .
SKI-II acts as a potent inhibitor of sphingosine kinase, an enzyme crucial for the production of sphingosine-1-phosphate (S1P) in cells []. S1P is a signaling molecule involved in various cellular processes, including cell growth, survival, and migration. By inhibiting sphingosine kinase, SKI-II disrupts S1P production, leading to the suppression of these processes in cancer cells and potentially promoting cell death (apoptosis) [].
The chemical behavior of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide can be primarily attributed to the presence of the sulfonamide group, which can participate in various nucleophilic substitution reactions. These reactions often involve the replacement of the sulfonamide nitrogen with other nucleophiles, leading to the formation of new compounds. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts .
The biological activity of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is largely associated with its potential as an inhibitor of specific enzymes and pathways in cellular processes. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This compound may exhibit similar activities, potentially acting as an antimicrobial agent or modulating other biological pathways due to its structural characteristics .
The synthesis of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .
This compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics or inhibitors targeting specific enzymes involved in disease processes. Its unique structure may allow it to interact with biological targets differently than traditional sulfonamides, potentially leading to novel therapeutic agents .
Interaction studies involving 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide focus on its binding affinity and inhibitory effects on various biological targets. These studies often utilize techniques such as:
These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide. Below are some examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methyl-N-(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | Enantiomeric variant with potentially different biological activity | |
4-Methyl-N-(p-toluenesulfonyl)aniline | Simpler structure lacking cyclohexane ring | |
N,N-Dimethyl-p-toluenesulfonamide | Contains dimethylamine instead of cyclohexane |
The uniqueness of 4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide lies in its combination of a cyclohexane ring with a sulfonamide group and multiple methyl substitutions on aromatic rings. This configuration may result in distinct pharmacological properties compared to other similar compounds .
Sulfonamides emerged as pivotal compounds in medicinal and synthetic chemistry following the 1932 discovery of Prontosil, the first systemic antibacterial agent. These molecules, characterized by the sulfonamide functional group (−SO~2~NH−), revolutionized chemotherapy by demonstrating selective toxicity against pathogenic bacteria through competitive inhibition of dihydropteroate synthase. The structural simplicity of sulfanilamide (4-aminobenzenesulfonamide) enabled extensive derivatization, yielding compounds with diverse pharmacological profiles, including diuretics, anticonvulsants, and antidiabetic agents.
Cyclohexyl-substituted sulfonamides, such as 4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide, represent a modern evolution of this scaffold. Their development builds upon early synthetic strategies involving sulfonyl chloride-amine reactions, with contemporary applications focusing on stereochemical precision to optimize target engagement.
The (1S,2S) stereochemical configuration in this compound critically influences its three-dimensional topology and intermolecular interactions. Studies on analogous thiazine sulfonamides demonstrate that nitrogen and sulfur stereogenicity within the −NH−SO~2− motif governs supramolecular assembly and diastereomerization pathways. For instance, X-ray crystallography of N-cyclohexyl sulfonamides reveals chair conformations with dihedral angles between aromatic and cyclohexyl planes ranging from 50.13° to 59.92°, directly affecting packing efficiency and solubility.
Table 1: Structural Parameters of Selected Cyclohexyl Sulfonamides
The enantiomeric purity of such derivatives proves essential for biological activity, as demonstrated in palladium-catalyzed N-glycosylations where β-selectivity exceeding 95% was achieved through stereochemical control.
The molecular formula C₂₀H₂₆N₂O₄S₂ indicates the compound contains twenty carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, four oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 422.56 g/mol [1] [2] [4]. The linear formula representation (CH₃C₆H₄SO₂NH)₂C₆H₁₀ emphasizes the structural organization with two identical 4-methylbenzenesulfonamide units connected through a cyclohexane bridge [4].
The stereochemical descriptors are particularly significant for this compound. The (1S,2S) configuration indicates that both chiral centers on the cyclohexane ring have the S absolute configuration according to the Cahn-Ingold-Prelog system [1] [2]. This results in a trans-diaxial arrangement of the two sulfonamide substituents on the cyclohexane ring.
The compound exhibits optical activity with a specific rotation of [α]²²/D −3°, measured at a concentration of 2.33 g/100 mL in pyridine solvent [1] [4]. This negative optical rotation is characteristic of the (1S,2S) enantiomer and distinguishes it from the corresponding (1R,2R) enantiomer, which would exhibit a positive optical rotation.
The stereochemical purity is typically reported as ≥99% enantiomeric excess, indicating high enantioselectivity in the synthesis or resolution process [6]. This high optical purity is essential for applications requiring stereochemical control, particularly in asymmetric catalysis and chiral ligand chemistry.
Stereochemical Descriptors | |
---|---|
Feature | Description |
Absolute Configuration | (1S,2S) configuration at cyclohexane carbon atoms |
Stereochemical Centers | 2 defined stereocenters |
Chirality Centers | C1 and C2 of the cyclohexane ring |
Stereochemical Notation | S,S-trans configuration |
Conformational Preference | Chair conformation of cyclohexane ring |
Optical Purity | ≥99% enantiomeric excess |
Optical Activity | [α]²²/D −3°, c = 2.33 in pyridine |
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is: Cc1ccc(cc1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)c3ccc(C)cc3
[4] [5]. This notation encodes the complete molecular structure, including stereochemical information through the use of @H designations for the chiral centers.
The SMILES string begins with the first 4-methylbenzene ring (Cc1ccc(cc1)), followed by the sulfonyl group S(=O)(=O), and then the nitrogen connection to the first chiral carbon [C@H]2. The cyclohexane ring is represented by the sequence CCCC, leading to the second chiral carbon [C@@H]2, which connects to the second sulfonamide group. The notation concludes with the second 4-methylbenzene ring c3ccc(C)cc3.
The InChI (International Chemical Identifier) representation provides a standardized, unique identifier: InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1
[4] [5].
The InChI string is organized in layers: the molecular formula layer (C20H26N2O4S2), the connectivity layer describing atom connections, and the stereochemical layer (/t19-,20-/m0/s1) which specifies the absolute configuration of the chiral centers.
The corresponding InChIKey is FIAAGLKYVFEMGC-PMACEKPBSA-N
[4] [5]. This 27-character hashed representation consists of three parts separated by hyphens: the first 14 characters encode the molecular connectivity, the next 8 characters encode stereochemical and other structural information, and the final character indicates the protonation state.
Molecular Representation Data | |
---|---|
Representation Type | Value |
SMILES Notation | Cc1ccc(cc1)S(=O)(=O)N[C@H]2CCCC[C@@H]2NS(=O)(=O)c3ccc(C)cc3 |
InChI | InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m0/s1 |
InChIKey | FIAAGLKYVFEMGC-PMACEKPBSA-N |
The compound exhibits well-defined physical properties that are important for handling and application purposes. The melting point ranges from 170-173°C, indicating good thermal stability under normal conditions [1] [2] [4]. The predicted boiling point is 591.4±60.0°C, though this value represents a computational estimate rather than experimental data [1].
The predicted density is 1.33±0.1 g/cm³, suggesting the compound is denser than water [1]. The predicted pKa value of 11.02±0.40 indicates that the compound is a weak base under physiological conditions [1]. These physical properties are consistent with the structural features of the molecule, including the presence of sulfonamide groups and aromatic rings.
Storage recommendations specify keeping the compound in a dark place under an inert atmosphere at room temperature [5]. This suggests sensitivity to light and possibly to oxidation, which is common for compounds containing sulfonamide functional groups.
Irritant